(S)-1,1,1-Trifluorobut-3-en-2-amine
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Overview
Description
(S)-1,1,1-Trifluorobut-3-en-2-amine is an organic compound characterized by the presence of a trifluoromethyl group and an amine group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1-Trifluorobut-3-en-2-amine typically involves the introduction of the trifluoromethyl group and the amine group onto a butene backbone. One common method involves the reaction of a suitable butene derivative with a trifluoromethylating agent, followed by the introduction of the amine group through nucleophilic substitution or reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the reactions. The use of automated systems and real-time monitoring can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1,1,1-Trifluorobut-3-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or organolithium reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-1,1,1-Trifluorobut-3-en-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-1,1,1-Trifluorobut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluorobut-3-en-2-ol: Similar in structure but contains a hydroxyl group instead of an amine group.
1,1,1-Trifluorobut-3-en-2-thiol: Contains a thiol group, offering different reactivity and applications.
1,1,1-Trifluorobut-3-en-2-amine (R-enantiomer): The enantiomer of the compound, which may exhibit different biological activity and properties.
Uniqueness
(S)-1,1,1-Trifluorobut-3-en-2-amine is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C4H6F3N |
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Molecular Weight |
125.09 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluorobut-3-en-2-amine |
InChI |
InChI=1S/C4H6F3N/c1-2-3(8)4(5,6)7/h2-3H,1,8H2/t3-/m0/s1 |
InChI Key |
ZJWJXQCEGDDRLX-VKHMYHEASA-N |
Isomeric SMILES |
C=C[C@@H](C(F)(F)F)N |
Canonical SMILES |
C=CC(C(F)(F)F)N |
Origin of Product |
United States |
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